2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid
Description
2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (CAS: 1481785-62-9) is a pyrimidine derivative featuring a carboxylic acid group at position 5 and a 2-methylcyclopropyl substituent at position 2 of the pyrimidine ring. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.21 g/mol .
Properties
IUPAC Name |
2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-5-2-7(5)8-10-3-6(4-11-8)9(12)13/h3-5,7H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLPDVBAXSVDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NC=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling of Bromopyrimidine Precursors
A pivotal method for constructing the pyrimidine core with a cyclopropyl substituent involves palladium-catalyzed cross-coupling. As detailed in patent EP0162538A2, a 5-bromopyrimidine derivative is reacted with a cyclopropane-containing propenoate ester under palladium(II) acetate catalysis . Key steps include:
Reaction Scheme :
Optimized Conditions :
-
Catalyst: Palladium(II) acetate (2–5 mol%)
-
Ligand: Triphenylphosphine (PPh₃, 4–10 mol%)
-
Solvent: Tetrahydrofuran (THF) or dichloromethane
-
Temperature: 60–80°C
This method benefits from regioselective coupling, minimizing byproducts. The cyclopropane ring’s stereochemistry (cis/trans) is controlled by the propenoate’s substitution pattern.
Cyclopropanation via Carbene Insertion
Cyclopropanation of vinylpyrimidine intermediates using diazo compounds or Simmons-Smith reagents offers an alternative route. Patent US4556709A highlights the use of dichlorocarbene generated from chloroform and a strong base to functionalize alkenes :
Reaction Scheme :
Critical Parameters :
-
Base: Sodium hydroxide (excess)
-
Solvent: Water/ether biphasic system
-
Temperature: 0–5°C (to suppress carbene dimerization)
This method faces challenges in controlling cyclopropane stereochemistry, often producing trans isomers as major products.
Hydrolysis of Cyano or Ester Intermediates
Functional group interconversion is essential for introducing the carboxylic acid moiety. Patent EP0162538A2 describes hydrolyzing nitrile or ester precursors under acidic or basic conditions :
Ester Hydrolysis :
Conditions :
Nitrile Hydrolysis :
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Palladium cross-coupling | High regioselectivity, scalable | Requires expensive catalysts | 65–78% |
| Cyclopropanation | Direct cyclopropane ring formation | Poor stereocontrol, moderate yields | 50–60% |
| Ester/nitrile hydrolysis | High efficiency for acid formation | Requires pre-functionalized intermediates | 70–90% |
| Suzuki-Miyaura coupling | Compatible with diverse boronic esters | Sensitive to oxygen and moisture | 55–65% |
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-5-carboxylic Acid Derivatives
Substituent Position and Electronic Effects
4-Methyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid (CAS: 1481785-62-9)
- Structure : Methyl group at position 4, 2-methylcyclopropyl at position 2.
- Applications: Not explicitly reported, but its methyl and cyclopropyl groups suggest utility in medicinal chemistry as a scaffold for further functionalization .
2-(4-Fluorophenyl)-4-methyl-6-(methylthio)pyrimidine-5-carboxylic acid
- Structure : Fluorophenyl group at position 2, methylthio at position 5.
- Key Differences : The fluorophenyl group enhances electronegativity and lipophilicity, while the methylthio group introduces sulfur-based reactivity.
- Applications : Fluorine atoms often improve metabolic stability and target affinity in drug candidates. The methylthio group may act as a leaving group in covalent inhibition strategies .
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid
- Structure : Trifluoromethyl groups at position 2 and a trifluoromethylpyridinyl substituent at position 3.
- Key Differences : The trifluoromethyl groups significantly increase lipophilicity and electron-withdrawing effects, enhancing binding to hydrophobic pockets and resistance to oxidative metabolism.
- Synthesis : Prepared via Suzuki coupling and hydrolysis, yielding a molecular weight of 338.05 g/mol (LCMS: m/z 338 [M+H]⁺) .
Functional Group Variations
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid (CAS: 1250501-10-0)
- Structure : Cyclopropyl at position 4, methylthio-methyl at position 2.
- Key Differences : The methylthio-methyl group introduces a sulfur atom, which may participate in hydrogen bonding or redox reactions. The cyclopropyl at position 4 alters steric interactions compared to position 2 in the target compound.
- Molecular Weight : 224.28 g/mol (C₁₀H₁₂N₂O₂S) .
2-(Methylthio)pyrimidine-4-carboxylic Acid (3a)
- Structure : Methylthio at position 2, carboxylic acid at position 4.
- The methylthio group is smaller and less rigid than a cyclopropyl moiety.
- Synthesis : Derived from 2-chloropyrimidine-4-carboxylic acid via nucleophilic substitution (NaSMe in MeOH) .
Cytotoxic Analogues
- 2-[5-(4-Substitutedphenyl)-[1,3,4]-thiadiazol-2-ylamino]-pyrimidine-5-carboxylic acid hydroxyamides: Demonstrated inhibition of HCT116 colon cancer cells and Ehrlich ascites carcinoma (EAC) tumors.
Covalent Inhibitors
- 2-Sulfonylpyrimidine Warheads : Used as acrylamide surrogates for targeted covalent inhibition. For example, 2-(phenylthio)pyrimidine-5-carboxylic acid (3g) reacts with cysteine residues in enzymes, enabling irreversible binding .
Antiviral and Antibacterial Derivatives
Comparative Data Table
Biological Activity
2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrimidine ring substituted with a carboxylic acid group and a cyclopropyl moiety. This unique architecture allows for diverse interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacteria and fungi.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug design and therapeutic applications.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, including enzymes and receptors. The presence of the carboxylic acid group facilitates hydrogen bonding and ionic interactions, enhancing binding affinity to target proteins.
Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.
- Enzyme Activity Modulation : The compound was shown to modulate the activity of enzymes involved in metabolic pathways. For example, it has been linked to the inhibition of certain kinases, which are crucial in cancer metabolism, suggesting a potential role in anticancer therapy.
- Case Study - SIRT5 Modulation : A recent study highlighted the role of SIRT5, a mitochondrial sirtuin that regulates metabolic processes. Compounds similar to this compound were found to influence SIRT5 activity, which is implicated in various diseases including cancer and metabolic disorders .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by pyrimidine functionalization. For analogs like pyrimidine carboxylic acids, multi-step routes (e.g., Suzuki-Miyaura coupling or nucleophilic substitution) are common . Reaction optimization requires controlling temperature (e.g., 80–120°C for cyclopropane stability) and solvent polarity (e.g., DMF for solubility of intermediates) . Yield improvements (~15–40%) are often achieved via catalytic systems (e.g., palladium catalysts for cross-coupling) .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms cyclopropane ring geometry and pyrimidine substitution patterns. For example, vicinal coupling constants (J = 4–8 Hz) distinguish cis/trans cyclopropane isomers . Mass spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₁₁N₂O₂: theoretical 191.08 g/mol), while X-ray crystallography resolves absolute configuration in crystalline derivatives .
Q. What in vitro assays are used to screen the compound’s biological activity, and how are false positives mitigated?
- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) employ fluorescence-based readouts. Counter-screening against non-target proteins (e.g., albumin) and dose-response validation (IC₅₀ curves) reduce false positives . For cellular assays, cytotoxicity controls (MTT assays) ensure activity is not artifactually linked to cell death .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for cyclopropane ring-opening or pyrimidine electrophilic substitution. For example, Fukui indices identify nucleophilic sites on the pyrimidine ring . Molecular dynamics simulations model solvent effects (e.g., aqueous vs. toluene) on reaction pathways .
Q. What strategies resolve contradictions between experimental and computational data on the compound’s stability?
- Methodological Answer : Discrepancies in thermal stability (e.g., TGA vs. DFT predictions) are addressed by validating computational parameters (e.g., dispersion corrections in DFT). Experimental replicates under inert atmospheres (argon) isolate degradation pathways (e.g., oxidation vs. hydrolysis) .
Q. How is the compound’s bioavailability optimized through derivatization without compromising target affinity?
- Methodological Answer : Prodrug strategies (e.g., esterification of the carboxylic acid) enhance membrane permeability. Structure-Activity Relationship (SAR) studies balance lipophilicity (logP) and hydrogen-bond donors. For example, methyl ester derivatives of pyrimidine-5-carboxylic acids show improved Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) .
Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Design of Experiments (DoE) optimizes critical parameters (e.g., catalyst loading, stoichiometry). Fractional factorial designs reduce the number of trials (e.g., 16 experiments instead of 81 for 4 factors) . Process Analytical Technology (PAT) tools (e.g., in-line IR spectroscopy) monitor reaction progress in real time .
Key Research Challenges
- Stereochemical Control : Cyclopropane ring stereochemistry impacts biological activity but is challenging to isolate. Chiral HPLC (e.g., Daicel columns) separates enantiomers, but yields are low (<10%) .
- Biological Target Specificity : Off-target effects in kinase assays require covalent docking simulations (e.g., Schrödinger Suite) to refine substituent design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
